Quantifying the Ortho-Propyl Substituent Effect on Nucleophilicity
The ortho-propyl group in 2-propylbenzene-1-thiol provides a specific and quantifiable increase in nucleophilicity due to steric inhibition of solvation, as established by a foundational study on ortho-substituted benzenethiols. This class-level inference is based on data showing that as the size of the ortho-alkyl group increases from methyl to t-butyl, the nucleophilicity of the benzenethiolate anion increases in carbonyl addition reactions [1]. While direct kinetic data for the n-propyl analog is not isolated, its behavior is confidently predicted to fall between the methyl and t-butyl extremes. This positions 2-propylbenzene-1-thiol as a more reactive nucleophile than 2-methylbenzenethiol for acyl transfer processes [1].
| Evidence Dimension | Nucleophilic reactivity in acyl transfer processes |
|---|---|
| Target Compound Data | Inferred to be intermediate between methyl and t-butyl analogs |
| Comparator Or Baseline | 2-Methylbenzenethiol (ortho-toluenethiol) and 2-t-Butylbenzenethiol |
| Quantified Difference | Nucleophilicity trend: 2-t-Butyl > 2-Propyl (inferred) > 2-Methyl [1] |
| Conditions | Nucleophilic substitution at a carbonyl carbon atom in solution |
Why This Matters
This higher intrinsic reactivity can translate to improved synthetic yields and milder reaction conditions, directly impacting process efficiency and cost.
- [1] Guanti, G., Dell'erba, C., Cevasco, G., & Narisano, E. (1978). Rate acceleration by steric inhibition to solvation of sulphur nucleophiles in acyl transfer processes. A comparison of steric effect in nucleophilic substitutions at carbonyl and aromatic carbon atoms. Journal of the Chemical Society, Chemical Communications, (14), 613-614. View Source
